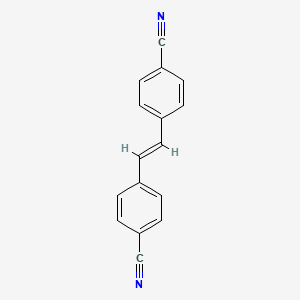
4,4'-Dicyanostilbene
Übersicht
Beschreibung
4,4’-Dicyanostilbene is a chemical compound with the molecular formula C16H8N2 and a molecular weight of 228.25 . It is known to be a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of 4,4’-Dicyanostilbene involves the use of unspecific peroxygenases (UPOs) from basidiomycetes such as Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO). These enzymes are able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-Dicyanostilbene .Chemical Reactions Analysis
4,4’-Dicyanostilbene is known to exhibit aggregation-induced emission (AIE), a photochemical process where the aggregation of specific kinds of organic compounds enhances the emission of light . This phenomenon has potential applications in optics, electronics, energy, and bioscience.Wissenschaftliche Forschungsanwendungen
Photoisomerization Studies
4,4'-Dicyanostilbene has been studied for its photoisomerization properties. Görner (1980) investigated the quantum yields of fluorescence and photoisomerization of this compound, among other compounds, in various solvents. This research suggests a singlet pathway for direct trans→cis photoisomerization of cyanostilbenes, including this compound (Görner, 1980).
Advanced Functional Materials
Martínez‐Abadía et al. (2018) highlighted the significant interest in α-cyanostilbene structures, including dicyanodistyrylbenzene, for their remarkable optical and electrical properties. These compounds are suitable for the development of advanced functional materials due to their versatility (Martínez‐Abadía, Giménez, & Ros, 2018).
Two-Photon Fluorescence Probes
This compound derivatives have been developed as two-photon fluorescence probes. Huang et al. (2011) created a probe from dicyanostilbene for detecting Zn(2+) ions in live cells and tissues, highlighting its potential for biological imaging and sensing applications (Huang et al., 2011).
Organic Light-Emitting Devices (OLEDs)
The application of this compound in OLEDs has been researched. Zhang et al. (2001) explored dicyanomethylene-chromene moieties, based on this compound, as red fluorescent dye molecules for OLEDs, providing insights into molecular design for these applications (Zhang et al., 2001).
Non-Linear Optical (NLO) Applications
Studies on this compound derivatives for NLO applications have been conducted. For instance, Lee et al. (2004) synthesized novel Y-type polyurethanes containing dioxynitrostilbene, demonstrating their potential for NLO device applications due to their optical and thermal properties (Lee et al., 2004).
Wirkmechanismus
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, is a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, its primary targets are the Dd2 strain of malaria and MRSA.
Mode of Action
It is known to exhibit potent antimalarial activity and efficacy against mrsa . This suggests that it interacts with its targets in a way that inhibits their growth or function.
Biochemical Pathways
Given its antimalarial and antibacterial activities, it likely interferes with essential biochemical pathways in the dd2 strain of malaria and mrsa .
Result of Action
4,4’-Dicyanostilbene exhibits potent antimalarial activity against the Dd2 strain, with an EC50 of 27 nM . It also shows in vivo efficacy against MRSA . These results suggest that 4,4’-Dicyanostilbene can effectively inhibit the growth or function of these pathogens.
Safety and Hazards
Zukünftige Richtungen
The study of 4,4’-Dicyanostilbene is ongoing, particularly its potential as an antimalarial agent and its efficacy against MRSA . Its unique properties such as aggregation-induced emission also open up possibilities for applications in various fields such as optics, electronics, energy, and bioscience .
Biochemische Analyse
Biochemical Properties
It has been found to exhibit potent antimalarial activity against the Dd2 strain This suggests that 4,4’-Dicyanostilbene may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of the malaria parasite
Cellular Effects
4,4’-Dicyanostilbene has been shown to exhibit in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZPDIBRXCMRD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-62-2 | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
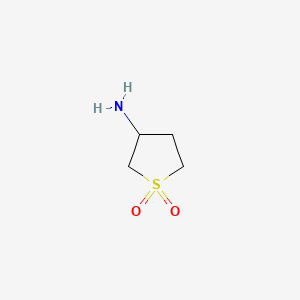

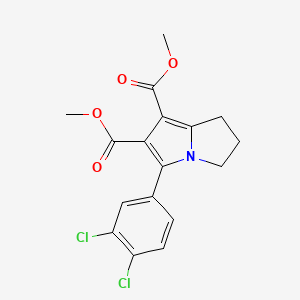
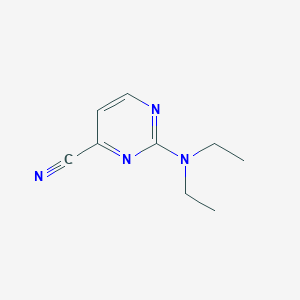
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)
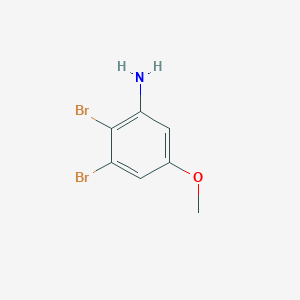
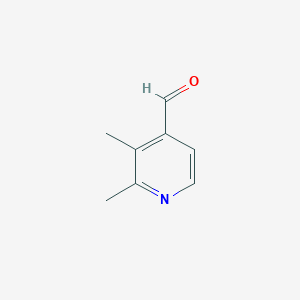
![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
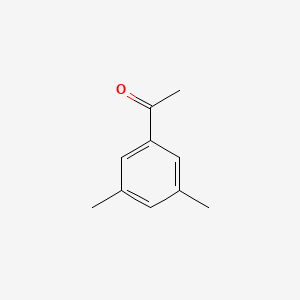

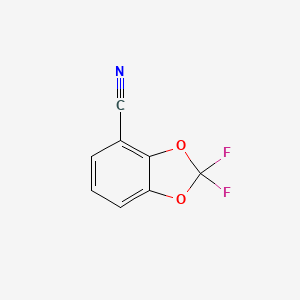
![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
